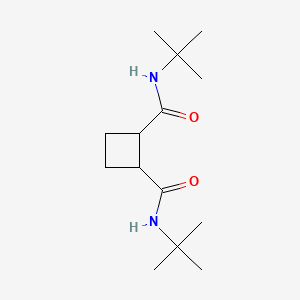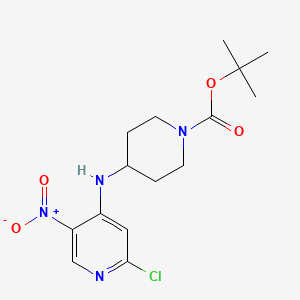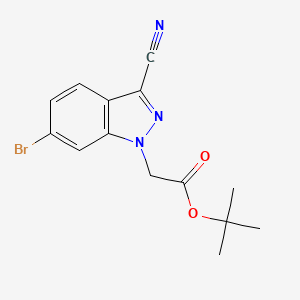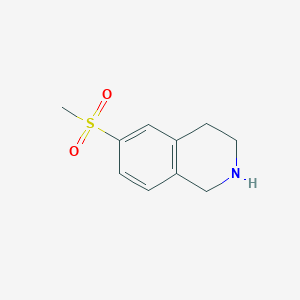![molecular formula C18H14O5S B13941561 2-Naphthalenecarboxylic acid, 4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B13941561.png)
2-Naphthalenecarboxylic acid, 4-[[(4-methylphenyl)sulfonyl]oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenecarboxylic acid, 4-[[(4-methylphenyl)sulfonyl]oxy]- is a complex organic compound that belongs to the class of naphthalenecarboxylic acids. This compound is characterized by the presence of a naphthalene ring system substituted with a carboxylic acid group and a sulfonyl ester group derived from 4-methylphenol. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
The synthesis of 2-Naphthalenecarboxylic acid, 4-[[(4-methylphenyl)sulfonyl]oxy]- typically involves the following steps:
Starting Material: The synthesis begins with 2-naphthalenecarboxylic acid.
Sulfonylation: The carboxylic acid group is reacted with a sulfonyl chloride derivative of 4-methylphenol under basic conditions to form the sulfonyl ester.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, and the reaction mixture is stirred at room temperature or slightly elevated temperatures.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-Naphthalenecarboxylic acid, 4-[[(4-methylphenyl)sulfonyl]oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl ester group to a sulfonamide or other reduced forms.
Substitution: The sulfonyl ester group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and sulfonic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-Naphthalenecarboxylic acid, 4-[[(4-methylphenyl)sulfonyl]oxy]- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-[[(4-methylphenyl)sulfonyl]oxy]- involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl ester group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific target and context.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Naphthalenecarboxylic acid, 4-[[(4-methylphenyl)sulfonyl]oxy]- include:
2-Naphthalenecarboxylic acid: Lacks the sulfonyl ester group and has different reactivity and applications.
4-Methylphenyl sulfonyl chloride: Used as a reagent in the synthesis of sulfonyl esters but lacks the naphthalene ring system.
Naphthalene-2-sulfonic acid: Contains a sulfonic acid group instead of a sulfonyl ester and has different chemical properties.
The uniqueness of 2-Naphthalenecarboxylic acid, 4-[[(4-methylphenyl)sulfonyl]oxy]- lies in its combination of functional groups, which allows for diverse reactivity and applications in various fields of research and industry.
Eigenschaften
Molekularformel |
C18H14O5S |
|---|---|
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
4-(4-methylphenyl)sulfonyloxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C18H14O5S/c1-12-6-8-15(9-7-12)24(21,22)23-17-11-14(18(19)20)10-13-4-2-3-5-16(13)17/h2-11H,1H3,(H,19,20) |
InChI-Schlüssel |
CKUAXALJGLPFHW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=CC3=CC=CC=C32)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


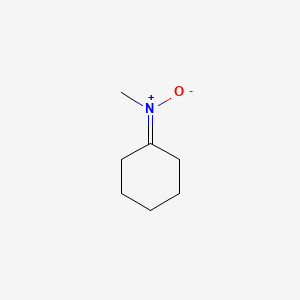
![3,5-Dibromo-2-[(5-bromo-2-chlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13941489.png)


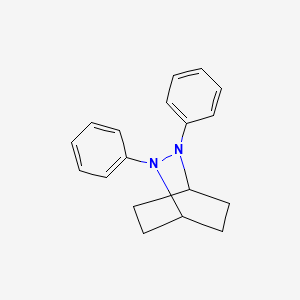


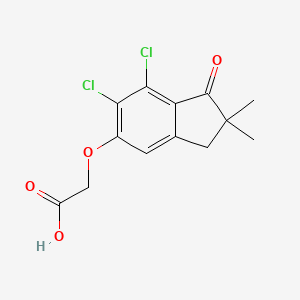

![4-[(2-Chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13941545.png)
